molecular formula C28H35N7 B3332304 Rizatriptan dimer CAS No. 887001-08-3

Rizatriptan dimer

Número de catálogo B3332304
Número CAS: 887001-08-3
Peso molecular: 469.6 g/mol
Clave InChI: WMKBUQPKAAJBHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rizatriptan is a serotonin 5-HT1 receptor agonist, also known as a “triptan”. It works by narrowing dilated blood vessels in the brain, relieving migraine headaches . Rizatriptan is used to treat acute migraine headaches with or without aura .


Synthesis Analysis

The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction. The indole intermediate obtained is then further converted to Rizatriptan . Another method involves reacting 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride with 4-N,N-dimethylaminobutanal dimethylacetal in the presence of hydrochloric acid .


Molecular Structure Analysis

The molecular formula of Rizatriptan dimer is C28H35N7 . It is a BCS class III 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist with strong hydrophilic nature and limited biofilm penetrability .


Chemical Reactions Analysis

The synthesis of Rizatriptan involves several chemical reactions, including the construction of an indole ring via the Leimgruber-Batcho reaction . Another study discusses the Chloramine-T-induced oxidation of Rizatriptan Benzoate .


Physical And Chemical Properties Analysis

Rizatriptan is a white amorphous and odorless powder . It is soluble in water, chloroform, dimethyl formamide, methanol, acetonitrile, and acetic acid .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Rizatriptan benzoate, a recently developed antimigraine drug, involves the formation of various impurities during its synthesis in bulk, including rizatriptan dimer. The study by Sarma et al. (2008) details a novel process for the preparation of this compound among other impurities, providing insights into the chemical synthesis and characterization of rizatriptan-related compounds.

Analytical Methods for Estimation

In their review, Latha & Sailaja (2018) discuss various analytical methods used for the estimation of Rizatriptan, including in combination with other drugs, in different forms like bulk drugs, pharmaceutical formulations, and biological fluids. This review covers techniques like UV spectrometry, high-performance thin-layer chromatography, and liquid chromatography-mass spectrometry.

Pharmacokinetics in Special Populations

Musson et al. (2009) studied the pharmacokinetics of rizatriptan in healthy elderly subjects, providing valuable data on the behavior of the drug in different age groups. They found that the plasma pharmacokinetics of rizatriptan appear similar in the elderly and young, with no significant gender differences in the elderly group, suggesting the stable pharmacokinetic profile of rizatriptan across different demographics. (Musson et al., 2009)

Implications for Migraine Treatment

Studies by Furman, Marcus, & Balaban (2010) and Asuni et al. (2007) contribute to ourunderstanding of rizatriptan's effects in specific conditions and genetic associations. Furman et al. (2010) discovered that rizatriptan reduces vestibular-induced motion sickness in migraineurs, indicating its potential application beyond traditional migraine relief. Asuni et al. (2007) conducted an association study focusing on the genetic differences in response to rizatriptan in patients affected by migraine without aura. Their findings suggest that certain genetic polymorphisms might predict the clinical response to rizatriptan, providing a foundation for personalized medicine approaches in migraine treatment.

Mecanismo De Acción

Target of Action

Rizatriptan is a second-generation triptan and a selective agonist for serotonin (5-HT) 1B and 5-HT1D receptors . These receptors are primarily located on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors is believed to be the primary target of action for Rizatriptan .

Mode of Action

Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT1D receptors, by binding to them with high affinity . This binding causes vasoconstriction of intracranial extracerebral blood vessels, primarily via 5-HT 1B receptors . Additionally, Rizatriptan inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The biochemical pathways affected by Rizatriptan primarily involve the serotonin (5-HT) system. By acting as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission . This action is believed to correlate with the relief of migraine .

Pharmacokinetics

Rizatriptan exhibits a complete absorption with a bioavailability estimate of 47% . It undergoes significant first-pass metabolism via monoamine oxidase-A, forming metabolites . The plasma clearance and renal clearance were reported to be 1325 ml/min and 349 ml/min, respectively, after intravenous administration . Approximately 26% and 14% of intravenous and oral Rizatriptan doses, respectively, were excreted in urine as intact parent drug .

Result of Action

The primary result of Rizatriptan’s action is the relief of migraine-associated symptoms . It achieves this by causing vasoconstriction of intracranial extracerebral blood vessels and inhibiting nociceptive neurotransmission in trigeminal pain pathways . This leads to a reduction in the sterile inflammation associated with antidromic neuronal transmission, correlating with relief of migraine .

Action Environment

The action of Rizatriptan can be influenced by various environmental factors. For instance, the presence of certain cardiovascular conditions can contraindicate its use . Furthermore, the efficacy and stability of Rizatriptan can be affected by factors such as patient’s renal function, hepatic function, age, gender, and race . It’s also worth noting that Rizatriptan’s half-life can limit its use in certain environments, requiring repeated doses that could cause patient noncompliance or harm to the nasopharynx and cilia .

Safety and Hazards

Rizatriptan may cause serious side effects in some people, especially those with heart or blood vessel disease . It is harmful if swallowed . Side effects may include dizziness, drowsiness, feeling tired, or pain or a feeling of pressure in your throat or chest .

Direcciones Futuras

As for future directions, it’s important to note that Rizatriptan is usually used for people whose headaches are not relieved by acetaminophen, aspirin, or other pain relievers . Therefore, ongoing research and development in this area could focus on improving the efficacy of Rizatriptan or developing new formulations or delivery methods to enhance patient compliance and treatment outcomes .

Propiedades

IUPAC Name

2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKBUQPKAAJBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887001-08-3
Record name Rizatriptan dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887001083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIZATRIPTAN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O343F51WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rizatriptan dimer
Reactant of Route 2
Rizatriptan dimer
Reactant of Route 3
Rizatriptan dimer
Reactant of Route 4
Rizatriptan dimer
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Rizatriptan dimer
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Rizatriptan dimer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.